Cas no 1897747-36-2 (8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-hydroxy-2-methyl-, 1,1-dimethylethyl ester)
8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-hydroxy-2-methyl-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
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- 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-hydroxy-2-methyl-, 1,1-dimethylethyl ester
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- Inchi: 1S/C13H23NO3/c1-8-10-6-5-9(7-11(8)15)14(10)12(16)17-13(2,3)4/h8-11,15H,5-7H2,1-4H3
- InChI Key: AAVMWKWMWACVBQ-UHFFFAOYSA-N
- SMILES: C12N(C(OC(C)(C)C)=O)C(CC1)CC(O)C2C
8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-hydroxy-2-methyl-, 1,1-dimethylethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-341924-0.05g |
tert-butyl 3-hydroxy-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
1897747-36-2 | 95.0% | 0.05g |
$162.0 | 2025-03-18 | |
| Enamine | EN300-341924-0.1g |
tert-butyl 3-hydroxy-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
1897747-36-2 | 95.0% | 0.1g |
$241.0 | 2025-03-18 | |
| Enamine | EN300-341924-0.25g |
tert-butyl 3-hydroxy-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
1897747-36-2 | 95.0% | 0.25g |
$347.0 | 2025-03-18 | |
| Enamine | EN300-341924-0.5g |
tert-butyl 3-hydroxy-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
1897747-36-2 | 95.0% | 0.5g |
$546.0 | 2025-03-18 | |
| Enamine | EN300-341924-1.0g |
tert-butyl 3-hydroxy-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
1897747-36-2 | 95.0% | 1.0g |
$699.0 | 2025-03-18 | |
| Enamine | EN300-341924-2.5g |
tert-butyl 3-hydroxy-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
1897747-36-2 | 95.0% | 2.5g |
$1370.0 | 2025-03-18 | |
| Enamine | EN300-341924-5.0g |
tert-butyl 3-hydroxy-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
1897747-36-2 | 95.0% | 5.0g |
$2028.0 | 2025-03-18 | |
| Enamine | EN300-341924-10.0g |
tert-butyl 3-hydroxy-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
1897747-36-2 | 95.0% | 10.0g |
$3007.0 | 2025-03-18 |
8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-hydroxy-2-methyl-, 1,1-dimethylethyl ester Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-hydroxy-2-methyl-, 1,1-dimethylethyl ester
Introduction to 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-hydroxy-2-methyl-, 1,1-dimethylethyl ester (CAS No. 1897747-36-2)
The compound 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-hydroxy-2-methyl-, 1,1-dimethylethyl ester, identified by the CAS number 1897747-36-2, represents a significant advancement in the field of medicinal chemistry and pharmacological research. This bicyclic structure, featuring an azabicyclo[3.2.1]octane core, has garnered considerable attention due to its unique structural framework and potential biological activities. The presence of functional groups such as a carboxylic acid ester, a hydroxyl group, and a tert-butyl ester moiety contributes to its diverse chemical reactivity and pharmacological profile.
In recent years, the exploration of heterocyclic compounds has been a cornerstone in drug discovery, with azabicyclo[3.2.1]octane derivatives demonstrating promising properties in various therapeutic areas. The compound’s bicyclic scaffold provides rigidity and stability, which are often essential for effective binding to biological targets. Moreover, the incorporation of polar functional groups enhances its solubility and interaction with biological systems, making it a valuable candidate for further investigation.
One of the most compelling aspects of 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-hydroxy-2-methyl-, 1,1-dimethylethyl ester is its potential as a lead compound in the development of novel therapeutic agents. Research has indicated that this compound exhibits inhibitory activity against several enzymes and receptors implicated in inflammatory and neurodegenerative diseases. The hydroxyl group at the 3-position and the tert-butyl ester at the 8-position are particularly noteworthy, as they contribute to the compound’s ability to modulate biological pathways effectively.
Recent studies have highlighted the importance of azabicyclo[3.2.1]octane derivatives in addressing unmet medical needs. For instance, modifications of this core structure have led to compounds with enhanced binding affinity to specific targets, improving their efficacy as potential drugs. The carboxylic acid ester functionality not only contributes to the compound’s solubility but also provides a site for further chemical modification, allowing for the development of libraries of derivatives with tailored pharmacological properties.
The synthesis of 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-hydroxy-2-methyl-, 1,1-dimethylethyl ester presents unique challenges due to its complex three-dimensional structure. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound in high yields and purity. Techniques such as transition-metal-catalyzed cyclizations and stereoselective reactions have been instrumental in constructing the desired bicyclic framework efficiently.
In terms of pharmacological evaluation, preliminary studies suggest that this compound exhibits notable activity in preclinical models relevant to pain management and neuroprotection. The ability of 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-hydroxy-2-methyl-, 1,1-dimethylethyl ester to interact with specific molecular targets without significant off-target effects makes it an attractive candidate for further development into a therapeutic agent.
The potential applications of this compound extend beyond traditional pharmaceuticals into areas such as agrochemicals and material science. Its unique structural features make it a versatile building block for designing novel molecules with enhanced properties in various industrial applications.
As research continues to uncover new biological activities and synthetic strategies for azabicyclo[3.2.1]octane derivatives, compounds like 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-hydroxy-2-methyl-, 1,1-dimethylethyl ester (CAS No. 1897747-36-2) are poised to play a pivotal role in shaping the future of drug discovery and development.
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